An In-depth Technical Guide to 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl: A Prospective Analysis for Drug Discovery
An In-depth Technical Guide to 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl: A Prospective Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive prospective analysis of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl (CAS 1335041-71-8), a small molecule with potential applications in drug discovery. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document leverages established principles of medicinal chemistry and data from structurally related analogs to forecast its physicochemical properties, propose viable synthetic routes, and explore potential biological activities. This guide is intended to serve as a foundational resource for researchers, offering a structured approach to the synthesis, characterization, and evaluation of this promising molecule.
Introduction: The Biphenyl Carboxamide Scaffold in Medicinal Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to engage with a variety of biological targets.[1] When coupled with a carboxamide linkage, the resulting biphenyl carboxamide derivatives have demonstrated a wide range of pharmacological activities, including analgesic and anti-inflammatory properties. The introduction of an amino group and a pyrrolidinocarbonyl moiety, as seen in 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl, offers intriguing possibilities for modulating solubility, hydrogen bonding capacity, and target engagement. The pyrrolidine ring, a common motif in bioactive compounds, can introduce favorable stereochemical and conformational constraints. This guide will dissect the potential of this specific molecular architecture.
Physicochemical and Spectroscopic Profile (Prospective)
| Property | Predicted Value/Characteristic | Rationale / Comparative Data |
| Molecular Formula | C₁₇H₁₈N₂O | As per CAS registry. |
| Molecular Weight | 266.34 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Biphenyl derivatives are often solids.[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The biphenyl core imparts hydrophobicity, while the amino and amide groups may offer some aqueous solubility. |
| Melting Point | Estimated range: 150-250 °C | Highly dependent on crystal lattice packing; similar biphenyl amides have melting points in this range. |
| Storage | 2-8°C, protected from light and moisture. | Standard for many amine-containing organic compounds to prevent degradation. |
Predicted Spectroscopic Data
For the unambiguous characterization of a novel compound, a suite of spectroscopic techniques is essential.[3][4] Below are the anticipated spectral characteristics for 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl.
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The protons of the pyrrolidine ring would likely appear as multiplets in the aliphatic region (approx. 1.8-4.0 ppm). The amino group protons would present as a broad singlet, the chemical shift of which would be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show a number of signals in the aromatic region (approx. 110-150 ppm) for the twelve carbons of the biphenyl core. The carbonyl carbon of the amide would be found further downfield (approx. 170-175 ppm). The carbons of the pyrrolidine ring would appear in the aliphatic region (approx. 20-60 ppm).[5]
-
FTIR: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹) and the N-H of the amide (if present as a secondary amide, which is not the case here). A strong C=O stretching band for the tertiary amide would be prominent around 1630-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.34). Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the pyrrolidine ring.[6]
Proposed Synthetic Strategy
A plausible and efficient synthesis of 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl can be envisioned through a convergent approach, leveraging well-established and robust chemical transformations. The key steps would involve a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by an amide bond formation.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Suzuki-Miyaura Cross-Coupling
The formation of the biphenyl linkage is proposed to be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a suitable boronic acid derivative and an aryl halide.[7]
-
Reactants: 3-Aminophenylboronic acid and methyl 3-bromobenzoate.
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: An inorganic base like sodium carbonate or potassium phosphate.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Procedure:
-
To a degassed solution of the boronic acid, aryl halide, and base in the chosen solvent system, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
Purify the resulting methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate by column chromatography.
-
Step 2: Saponification (Hydrolysis of the Ester)
The methyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid.
-
Reactant: Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate.
-
Reagent: A base such as lithium hydroxide or sodium hydroxide.
-
Solvent: A mixture of tetrahydrofuran (THF) and water.
-
Procedure:
-
Dissolve the ester in the THF/water mixture.
-
Add the base and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 3'-amino-[1,1'-biphenyl]-3-carboxylic acid.
-
Step 3: Amide Bond Formation
The final step involves the coupling of the carboxylic acid with pyrrolidine to form the target amide.
-
Reactants: 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid and pyrrolidine.
-
Coupling Reagents: A peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Solvent: An anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent.
-
Add the coupling reagents and the base, and stir for a few minutes to activate the carboxylic acid.
-
Add pyrrolidine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final compound, 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl, by column chromatography or recrystallization.
-
Caption: Proposed synthetic route for the target molecule.
Potential Biological Activity and Therapeutic Applications (Hypothetical)
The structural motifs present in 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl suggest several potential avenues for biological activity.
-
Anticancer Activity: Carboxamide derivatives are known to exhibit anticancer properties.[8] The biphenyl moiety can be designed to fit into hydrophobic pockets of various enzymes, while the amino and pyrrolidinocarbonyl groups can form crucial hydrogen bonds. Potential targets could include kinases, which are often implicated in cancer progression. A recent study highlighted 2-amino-[1,1′-biphenyl]-3-carboxamide derivatives as selective PKMYT1 inhibitors for treating CCNE1-amplified breast cancer.[9]
-
Enzyme Inhibition: The molecule could be explored as an inhibitor for a range of enzymes. For instance, certain biphenyl carboxamide analogs have been investigated for their analgesic activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.
-
GPCR Modulation: The structural features might allow for interaction with G-protein coupled receptors (GPCRs). The pyrrolidine carboxamide moiety has been incorporated into potent and brain-penetrant TRPV1 antagonists.[10]
Proposed Workflow for Biological Evaluation
A systematic approach is necessary to elucidate the biological activity of this novel compound.
Caption: A typical workflow for biological evaluation.
Initial Screening: The compound should be screened against a diverse panel of biological targets, including a broad range of kinases, GPCRs, and other enzymes. Cell-based assays using various cancer cell lines can provide initial insights into its antiproliferative activity.[11]
Target Identification and Validation: If the initial screening yields promising "hits," subsequent studies will be required to identify the specific molecular target(s). This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.
Lead Optimization: Once a target is validated, structure-activity relationship (SAR) studies can be initiated. This involves synthesizing and testing analogs of the lead compound to improve potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Given the presence of an aromatic amine moiety, appropriate safety precautions are crucial. Some aminobiphenyls are known or suspected carcinogens.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
3-Amino-3'-(pyrrolidinocarbonyl)biphenyl represents an intriguing, yet underexplored, small molecule with significant potential in the field of drug discovery. This technical guide provides a prospective framework for its synthesis, characterization, and biological evaluation. While the lack of direct experimental data necessitates a theoretical approach, the proposed strategies are grounded in well-established chemical and pharmacological principles. It is our hope that this guide will stimulate further research into this promising compound and its analogs, ultimately contributing to the development of novel therapeutics.
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